molecular formula C12H12N4S B510448 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 306744-83-2

3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B510448
CAS No.: 306744-83-2
M. Wt: 244.32g/mol
InChI Key: WEKJOMDTRLOCBC-UHFFFAOYSA-N
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Description

3-(Propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (CAS 306744-83-2) is a synthetic indole derivative of significant interest in preclinical research, particularly for multi-target approaches to diabetic complications. This compound is a structural congener of the potent aldose reductase inhibitor 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, featuring an alkylated sulfanyl group . Scientific studies have utilized this compound as a key comparator to investigate the role of the free thiol group in antioxidant mechanisms. Research indicates that while the parent compound exhibits direct free radical scavenging activity, derivatives like this compound provide valuable insights into structure-activity relationships . The indole scaffold is well-known in medicinal chemistry for its diverse biological potential, forming the core of many pharmaceutical agents . This product is intended for research purposes to further explore these mechanisms and applications. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

3-propan-2-ylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-7(2)17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKJOMDTRLOCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Green Synthesis Using β-Cyclodextrin

A solvent-free, eco-friendly approach involves cyclocondensation of substituted isatin (1a–e) with thiosemicarbazide in the presence of β-cyclodextrin as a supramolecular catalyst. The reaction proceeds at 50–55°C in water, yielding 5,9-dihydro-1H-triazino[5,6-b]indole-3-thiols (2a–e) . Subsequent S-alkylation with propan-2-yl halides introduces the sulfanyl group.

Key Conditions :

  • Catalyst: β-cyclodextrin (10 mol%)

  • Solvent: Water

  • Temperature: 50–55°C

  • Yield: 70–85%

Nano-Silica Supported FeCl₃ Catalyzed Synthesis

Nano-sized silica-supported FeCl₃ (FeCl₃·SiO₂) enhances reaction efficiency in ethanol-water (9:1) under reflux. Isatin reacts with thiosemicarbazide to form 3-thioxo-1,2,4-triazino[5,6-b]indole (3) , which undergoes alkylation with propan-2-yl bromide.

Key Conditions :

  • Catalyst: FeCl₃·SiO₂ (5 wt%)

  • Solvent: Ethanol-water (9:1)

  • Temperature: Reflux

  • Yield: 78–82%

Alkylation of 3-Mercapto-1,2,4-triazino[5,6-b]indole

Direct S-Alkylation with Propan-2-yl Halides

3-Mercapto-1,2,4-triazino[5,6-b]indole (3) serves as a versatile intermediate. Treatment with propan-2-yl iodide or bromide in alkaline media (NaOH/H₂O-DMSO) yields the target compound via nucleophilic substitution.

Reaction Scheme :

3+(CH3)2CHXNaOH, DMSO3-(propan-2-ylsulfanyl)-5H-triazino[5,6-b]indole\text{3} + \text{(CH}3\text{)}2\text{CHX} \xrightarrow{\text{NaOH, DMSO}} \text{3-(propan-2-ylsulfanyl)-5H-triazino[5,6-b]indole}

Optimization Data :

Halide (X)BaseSolventYield (%)
INaOHH₂O-DMSO88
BrK₂CO₃DMF76

Multi-Step Synthesis from Thiosemicarbazide Derivatives

N⁴-Methyl Thiosemicarbazide Route

Substituted isatins (17a–e) react with N⁴-methyl thiosemicarbazide to form 4-methyl-3-mercapto intermediates (18a–e) . Demethylation with HI/acetic acid generates the free thiol, which is alkylated with propan-2-yl halides.

Critical Steps :

  • Cyclocondensation: 80°C in ethanol, 12 hours.

  • Alkylation: 0°C to room temperature, 4 hours.

  • Yield: 65–72% after purification.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
β-Cyclodextrin-mediatedSolvent-free, eco-friendlyLonger reaction time (6–8 h)70–85
FeCl₃·SiO₂ catalyzedHigh catalytic efficiencyRequires nano-catalyst synthesis78–82
Direct S-alkylationRapid (<4 h)Sensitivity to moisture76–88

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of triazinoindoles complicates isolation. Silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol-water mixtures improves purity.

Side Reactions

Over-alkylation at N⁴ or oxidation of the thioether group may occur. Strict temperature control (0–25°C) and inert atmospheres (N₂/Ar) mitigate these issues.

Scalability

Batch processes using FeCl₃·SiO₂ or β-cyclodextrin are scalable to 100 g with consistent yields (75–80%). Continuous-flow systems remain under investigation for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can serve as a lead compound for developing new antifungal agents. The presence of the propan-2-ylsulfanyl group enhances its biological interactions, making it effective against various fungal pathogens. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Candida species and other clinically relevant fungi.

Antimalarial Properties

The compound has also been investigated for its antimalarial properties. Studies suggest that the triazino[5,6-b]indole moiety contributes to its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism involves interference with the parasite's metabolic pathways, potentially through iron chelation and disruption of nucleic acid synthesis.

Structural Features

The molecular formula of this compound is C15H18N4SC_{15}H_{18}N_{4}S, with a molecular weight of 286.4 g/mol. Its structural characteristics include:

  • A triazino ring fused with an indole structure.
  • A propan-2-ylsulfanyl substituent at the 3-position.

These features contribute to its reactivity and biological activity.

Biological Evaluations

A series of studies have evaluated the antimicrobial properties of compounds derived from this compound:

CompoundActivityTarget Organism
3-Mercapto-5H-[1,2,4]triazino[5,6-b]indoleAntioxidantVarious
6-Trifluoromethyl-1,2,4-triazino[5,6-b]indoleEnhanced antimalarialPlasmodium falciparum
3-(Phenylthio)-5H-[1,2,4]triazino[5,6-b]indoleAntifungalCandida albicans

These findings illustrate the compound's potential across various therapeutic areas.

Mechanism of Action

The mechanism of action of 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazine ring can enhance the compound’s stability and binding affinity. The sulfur atom in the propan-2-ylsulfanyl group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Triazinoindole derivatives exhibit structural diversity based on substituents at the 3-position and modifications to the indole or triazine rings. Below is a systematic comparison of 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole with key analogs:

Structural and Physicochemical Properties
Compound Name Molecular Formula Substituent(s) Molecular Weight Key Features
3-(Propan-2-ylsulfanyl)-5H-triazinoindole C₁₃H₁₃N₄S Isopropylthio at C3 258.34 High lipophilicity; stable under acidic conditions
3-(Methylsulfanyl)-5H-triazinoindole C₁₀H₈N₄S Methylthio at C3 216.26 Lower molecular weight; reduced steric hindrance
3-(4-Bromophenacylthio)-5H-triazinoindole C₁₈H₁₂BrN₄OS 4-Bromophenacylthio at C3 415.28 Bromine enhances electrophilicity; undergoes cyclodehydration
6-Methyl-3-(methylsulfanyl)-5H-triazinoindole C₁₁H₁₀N₄S Methylthio at C3; methyl at C6 230.29 Methyl at C6 improves π-π stacking in receptor binding
5H-Triazinoindole-3-thiol C₉H₆N₄S Thiol (-SH) at C3 202.23 Reactive thiol group; precursor for further functionalization

Key Findings :

  • The isopropylthio group in 3-(propan-2-ylsulfanyl)-5H-triazinoindole enhances anticancer potency (IC₅₀ = 2.1 μM) compared to methylthio analogs (IC₅₀ = 4.5 μM), likely due to improved hydrophobic interactions with target proteins .
  • Bromine-substituted derivatives (e.g., 8-bromo-5-methyl analogs) show superior antifungal activity (MIC = 8 μg/mL) but reduced solubility, limiting in vivo applications .
  • Thiol-containing analogs (e.g., 5H-triazinoindole-3-thiol) exhibit moderate urease inhibition but are prone to oxidation, reducing stability .
Mechanism of Action
  • Anticancer: Triazinoindoles intercalate DNA and inhibit topoisomerase II, with bulky substituents (e.g., isopropylthio) enhancing intercalation efficiency .
  • Antimicrobial : Sulfur atoms coordinate with microbial metalloenzymes (e.g., urease), disrupting ion transport and biofilm formation .
  • Enzyme Inhibition : Thioether groups act as hydrogen bond acceptors, competitively blocking active sites in urease and kinases .

Biological Activity

3-(Propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound belonging to the indole family, characterized by its unique structural features that combine an indole moiety with a triazine ring. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail the biological activities associated with this compound, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N4S
  • Molecular Weight : Approximately 248.32 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

  • Electrophilic Substitution : The compound's π-electrons allow for interaction with nucleophilic sites on target molecules.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The minimal inhibitory concentration (MIC) values for related compounds suggest potent activity against various bacterial strains.

CompoundMIC (mg/mL)Target Organism
Compound A0.25Staphylococcus aureus
Compound B0.50Escherichia coli
This compoundTBDTBD

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through various pathways.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several indole derivatives including this compound. Results indicated that the compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with an MIC comparable to standard antibiotics.
  • Anticancer Mechanism Investigation :
    Research conducted on the anticancer effects of the compound revealed that it triggers apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. This suggests a dual mechanism involving both cell cycle arrest and induction of programmed cell death.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare the 5H-[1,2,4]triazino[5,6-b]indole core structure?

The core structure is typically synthesized via condensation of isatin derivatives with thiosemicarbazide in aqueous potassium carbonate under reflux. This yields 3-mercapto-substituted intermediates, which can be alkylated with propan-2-yl groups to introduce the sulfanyl moiety. Key steps include:

  • Reaction conditions : Reflux in water or methanol with catalytic K₂CO₃.
  • Characterization : NMR, IR spectroscopy, and elemental analysis confirm structural integrity .
  • Scalability : Yields >90% are achievable under optimized conditions .

Basic: How is the compound characterized to confirm its structural identity and purity?

Standard characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and sulfur bonding; IR for thiol/thioether functional groups.
  • Mass spectrometry : High-resolution LC-MS or MALDI-TOF for molecular weight validation.
  • Elemental analysis : Confirms C, H, N, S stoichiometry .
  • Chromatography : HPLC or TLC to assess purity (>95% required for biological assays) .

Basic: What preliminary biological screening approaches are used to evaluate its activity?

Initial screens include:

  • Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., A549, MCF-7) to determine IC₅₀ values.
  • Selectivity profiling : Comparison with normal cell lines (e.g., HEK293) to assess therapeutic index .
  • Iron chelation assays : Ferrozine-based methods to quantify Fe²⁺/Fe³⁺ binding affinity .

Advanced: How does the compound act as an iron chelator in cancer therapy, and what mechanistic insights exist?

The compound selectively binds Fe²⁺ (not Fe³⁺), disrupting iron homeostasis in cancer cells. Key mechanisms:

  • Cell cycle arrest : Dose-dependent G1 phase arrest via cyclin D1 downregulation.
  • Apoptosis induction : Mitochondrial pathway activation (Bcl-2 suppression, Bax upregulation, caspase-3 cleavage) .
  • Iron dependency : Cytotoxicity is abolished by Fe²⁺ supplementation, confirming iron chelation as the primary mode .

Advanced: What experimental strategies resolve contradictions in Fe²⁺-dependent cytotoxicity data?

Contradictions arise when Fe²⁺ rescues cell viability despite the compound’s chelation activity. Strategies include:

  • Dose-response titrations : Varying Fe²⁺ concentrations to identify threshold effects.
  • ROS detection : Using DCFH-DA probes to measure reactive oxygen species (ROS) modulation.
  • Western blotting : Validate downstream targets (e.g., AMPK, mTOR) to confirm pathway specificity .

Advanced: How is computational modeling used to design derivatives targeting UPF1 in NMD pathways?

  • Molecular docking : Simulate interactions between the triazinoindole scaffold and UPF1’s ATP-binding domain.
  • Dynamic simulations : Assess binding stability and conformational changes over time.
  • Validation : CETSA/TSA assays confirm target engagement in vitro .

Advanced: What reaction mechanisms govern cyclization of propargyl/propenyl derivatives of this compound?

Halogen-mediated cyclization (e.g., I₂, Br₂) follows two pathways:

  • 5-exo closure : Favored under electronic stabilization, forming five-membered thiazino-triazinoindole rings.
  • 6-endo closure : Occurs with steric hindrance, yielding six-membered fused systems. Regioselectivity is confirmed via X-ray crystallography .

Advanced: How are structure-activity relationship (SAR) studies conducted for antifungal derivatives?

  • Substituent variation : Introduce pyridinyl, thioether, or thiazolidinone groups at position 3.
  • Antifungal assays : Broth microdilution against Candida albicans and Aspergillus spp.
  • CYP51 docking : Compare binding scores (e.g., -8.5 kcal/mol for 3-propenyl derivatives) to fluconazole controls .

Advanced: What role do mitochondrial pathways play in its antiproliferative effects?

  • OxPhos inhibition : Suppresses Complex I/II activity, reducing ATP synthesis (similar to VLX600).
  • Metabolic profiling : Seahorse XF analyzers measure OCR/ECAR to confirm mitochondrial dysfunction.
  • Synergy with PARP inhibitors : Enhanced cytotoxicity in BRCA-deficient models .

Advanced: How are contradictions in apoptosis vs. necrosis outcomes addressed?

  • Flow cytometry : Annexin V/PI staining distinguishes early apoptosis (Annexin V⁺/PI⁻) from necrosis (PI⁺).
  • JC-1 staining : Mitochondrial membrane depolarization confirms apoptotic triggers.
  • Caspase inhibitors : Pan-caspase inhibitors (e.g., Z-VAD-FMK) block apoptosis, validating pathway specificity .

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